REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](=[N:12]O)C(=O)[NH:8]2)=[CH:4][CH:3]=1.N1C(C)=CC=CC=1C.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.C1CCN2C(=NCCC2)CC1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[NH2:8][C:9]1[CH:10]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[C:6]#[N:12] |f:4.5|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(C(NC2=C1)=O)=NO
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
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FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
9.9 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was further stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
CUSTOM
|
Details
|
the internal temperature of the reaction below 30° C
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
STIRRING
|
Details
|
This mixture was then stirred for several minutes
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was re-extracted with CH2Cl2 (100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave a dark brown solid, which
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2 (100%)
|
Type
|
CUSTOM
|
Details
|
The resulting fraction was dried under vacuum
|
Type
|
CUSTOM
|
Details
|
triturated with CH2Cl2/hexanes
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=CC(=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.36 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |